Cryptdin-2
Description
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
LRDLVCYCRARGCKGRERMNGTCRKGHLLYMLCCR |
Origin of Product |
United States |
Ii. Biological Activities and Functional Roles of Cryptdin 2
Antimicrobial Spectrum and Efficacy
Cryptdin-2 exhibits broad-spectrum antimicrobial activity, demonstrating efficacy against both Gram-negative and Gram-positive bacteria. nwpii.comnwpii.comasm.org Its activity has been evaluated using various techniques, including radial diffusion assays and standard colony count methods. nwpii.comnwpii.com
Activity against Gram-Negative Bacterial Pathogens
This compound has been investigated for its activity against several important Gram-negative bacterial pathogens, including Escherichia coli, Salmonella typhimurium, and Yersinia enterocolitica. nwpii.comnwpii.comasm.org
Studies have indicated that this compound possesses antimicrobial activity against Escherichia coli. oup.comspandidos-publications.com In bacteriocidal assays, this compound has shown potent activity against E. coli. oup.com One study reported a Minimum Bactericidal Concentration (MBC) of approximately 10 µg/ml for this compound against E. coli. asm.org While some early in vitro assays suggested limited activity of this compound against E. coli ML35 in suspension compared to other cryptdins, other investigations have demonstrated its effectiveness. capes.gov.brphysiology.org Variations in activity among different cryptdin (B1167165) isoforms against E. coli have been observed, suggesting that specific amino acid residues can modulate killing activity. physiology.orgasm.org
This compound has demonstrated significant antimicrobial activity against Salmonella typhimurium. nwpii.comnwpii.comspandidos-publications.comoup.comnih.gov In vitro studies have determined the MBC of this compound for Salmonella Typhimurium NCTC74 to be 19 µg/ml (equivalent to 19 mg/L). asm.orgoup.comnih.govoup.com this compound has been shown to decrease the colony forming units (CFU) of S. typhimurium in a time-dependent manner, with approximately 50% reduction observed in some studies. nwpii.comnwpii.com Furthermore, this compound has shown therapeutic potential against experimental Salmonella Typhimurium infection in mice, leading to significant clearance of bacteria from organs such as the liver, spleen, and intestines. oup.comnih.govoup.com The peptide's activity against S. typhimurium has been demonstrated both qualitatively and quantitatively. nwpii.com
| Pathogen | Assay Method | Observed Effect | Concentration/MBC | Citation |
|---|---|---|---|---|
| Salmonella typhimurium | Broth Dilution | Decreased CFU | MBC: 19 µg/ml (19 mg/L) | asm.orgoup.comnih.govoup.com |
| Salmonella typhimurium | Colony Count Assay | Approximately 50% reduction in CFU (time-dependent) | Not specified for % reduction | nwpii.comnwpii.com |
| Salmonella Typhimurium NCTC74 | Radial Diffusion Assay | Growth inhibition zone (approx. 4mm diameter) | Not specified for zone diameter | nwpii.com |
The antimicrobial activity of this compound against Yersinia enterocolitica has also been investigated. nwpii.comnwpii.comasm.org this compound has been shown to inhibit the growth of Y. enterocolitica. nwpii.com An MBC of approximately 21 µg/ml for this compound against Y. enterocolitica has been reported. asm.org Similar to S. typhimurium, this compound caused an approximate 50% reduction in the CFU of Y. enterocolitica in a time-dependent manner. nwpii.comnwpii.com Radial diffusion assays have shown a growth inhibition zone around wells containing this compound when tested against Y. enterocolitica ATCC 23715, with a zone diameter of approximately 3.5 mm. nwpii.com
| Pathogen | Assay Method | Observed Effect | Concentration/MBC | Citation |
|---|---|---|---|---|
| Yersinia enterocolitica | Broth Dilution | Decreased CFU | MBC: 21 µg/ml | asm.org |
| Yersinia enterocolitica | Colony Count Assay | Approximately 50% reduction in CFU (time-dependent) | Not specified for % reduction | nwpii.comnwpii.com |
| Yersinia enterocolitica ATCC 23715 | Radial Diffusion Assay | Growth inhibition zone (approx. 3.5mm diameter) | Not specified for zone diameter | nwpii.com |
Studies against Salmonella typhimurium
Activity against Gram-Positive Bacterial Pathogens
This compound also demonstrates activity against Gram-positive bacteria. nwpii.comnwpii.comasm.org
Investigations into the antimicrobial activity of this compound against Staphylococcus aureus have shown promising results. nwpii.comnwpii.comasm.org this compound has been found to have antimicrobial activity against S. aureus, which was indicated by radial diffusion assay and standard colony count technique. nwpii.comnwpii.com The activity of this compound was observed to be highest for S. aureus compared to the tested Gram-negative pathogens (Y. enterocolitica and S. typhimurium). nwpii.comnwpii.com Approximately 60% reduction in CFU was observed for S. aureus in a time-dependent manner. nwpii.comnwpii.com The MBC of this compound against Staphylococcus aureus has been reported as approximately 12 µg/ml. asm.org Radial diffusion assays showed a growth inhibition zone of approximately 4.2 mm diameter for Staphylococcus aureus ATCC 9144. nwpii.com Studies have also explored the synergistic effects of recombinant this compound variants in combination with antibiotics like gentamicin (B1671437) against S. aureus, showing a reduction in MICs when used together. researchgate.net
| Pathogen | Assay Method | Observed Effect | Concentration/MBC | Citation |
|---|---|---|---|---|
| Staphylococcus aureus | Broth Dilution | Decreased CFU | MBC: 12 µg/ml | asm.org |
| Staphylococcus aureus | Colony Count Assay | Approximately 60% reduction in CFU (time-dependent) | Not specified for % reduction | nwpii.comnwpii.com |
| Staphylococcus aureus ATCC 9144 | Radial Diffusion Assay | Growth inhibition zone (approx. 4.2mm diameter) | Not specified for zone diameter | nwpii.com |
Differences in the potency of this compound against various bacterial strains, with higher effectiveness against S. aureus compared to the tested Gram-negative pathogens, may be attributed to variations in the interactions between the peptide and the microbial membrane components present in Gram-positive and Gram-negative bacteria. nwpii.comnwpii.com
Antiprotozoal Activity: Research on Giardia lamblia
Modulation of Viral Infectivity
The influence of this compound on viral infectivity is a complex aspect of its biological activity. Defensins, including cryptdins, have been shown to target multiple steps of host-virus interactions, potentially reducing or, in certain contexts, enhancing the infectivity of both enveloped and non-enveloped viruses. nih.govclinisciences.com The effects of defensins on viral infections appear to be specific to the particular defensin (B1577277), virus, and target cell involved. clinisciences.com
Studies using murine enteric organoids (enteroids) have examined the impact of naturally secreted cryptdins on the infectivity of mouse adenovirus 2 (MAdV-2), an enteric mouse pathogen. nih.gov These studies suggest that MAdV-2 infection can increase in enteroids expressing mouse alpha-defensins compared to those devoid of them. nih.gov This indicates that in certain settings, cryptdins may modulate viral infectivity in a way that can enhance infection, a phenomenon observed with other defensins and viruses like HIV-1 and human adenovirus. nih.gov The mechanism behind this enhancement can involve increased viral attachment to target cells, independent of receptor binding. nih.gov
Conversely, alpha-defensins can also play a role as adjuvants in antiviral immunity in vivo, distinct from direct antiviral activity observed in cell culture. wikipedia.org For instance, functional processing of enteric alpha-defensins at the initial site of viral infection in the small intestine can be a critical modulator of the protective neutralizing antibody response required for survival from acute viral infections in mice. wikipedia.org
Immunomodulatory Functions
Beyond its direct antimicrobial activities, this compound and other defensins possess significant immunomodulatory functions, acting as key effectors of the innate immune response and influencing adaptive immunity. nih.govresearchgate.netnih.govnih.govwikipedia.orgclinisciences.comwikipedia.org
Regulation of Innate Inflammatory Responses
Cryptdins contribute to regulating the innate inflammatory response. researchgate.netnih.gov They are recognized as effector molecules of innate immunity and can influence various aspects of the immune system. nih.govnih.govwikipedia.orgnih.gov The expression of cryptdins can be rapidly upregulated in response to stimuli such as luminal bacteria. nih.gov In addition to their direct effects on microbes, cryptdins assist in regulating the innate inflammatory response and can influence cell death pathways. nih.gov Alpha-defensins may also suppress inflammation by controlling the production of cytokines such as interleukin-1 beta (IL-1β). nih.gov Defensins can induce the transcription and secretion of various cytokines, including IL-8, IL-18, TNF-α, GM-CSF, and IL-1β. wikipedia.org
Influence on Immune Cell Activities
This compound and other defensins influence the activities of various immune cells, contributing to a coordinated host defense.
This compound has been shown to enhance macrophage functions, particularly in the context of intracellular killing of bacteria. Research on Salmonella enterica serovar Typhimurium has demonstrated that this compound can enhance the killing of intracellular Salmonella by macrophages. nih.gov A higher percentage of intracellular killing was observed when infected macrophages were treated with this compound, either alone or in conjunction with antibiotics like ampicillin (B1664943). nih.gov This enhanced killing effect suggests that this compound may act in conjunction with macrophage antibacterial effectors. nih.gov Defensins have been reported to enable macrophages to inhibit intracellular proliferation of pathogens like Listeria. nih.gov The mechanism may involve alpha-defensins enhancing phagocytosis by interacting directly with the pathogen. nih.gov
Data on the effect of this compound on the intracellular killing of Salmonella by macrophages is presented in the table below:
| Treatment Group | Mean Percent Intracellular Killing (30 min) | Mean Percent Intracellular Killing (60 min) | Mean Percent Intracellular Killing (90 min) |
| Untreated Macrophages | 17.1% ± 3.4% | 27.6% ± 3.67% | 43.4% ± 5.2% |
| This compound (19 µg/ml) Alone | 31.5% ± 4.98% (P < 0.05) | 46% ± 5.16% (P < 0.05) | 61.8% ± 8.57% |
| This compound + Ampicillin (Synergy) | 43.4% ± 5.5% (P < 0.05) | 57.8% ± 6.09% (P < 0.01) | 82.8% ± 10.05% (P < 0.001) |
Note: Data is representative of research findings on the effect of this compound on intracellular Salmonella killing by macrophages. P-values indicate statistical significance compared to untreated cells. nih.gov
Defensins, including cryptdins, are known to possess chemotactic properties for various immune cells. nih.govresearchgate.netnih.govnih.govwikipedia.orgnih.govuni-freiburg.de This chemoattraction plays a role in recruiting leukocytes to the site of infection or inflammation. nih.gov this compound, as an antimicrobial peptide, is hypothesized to act as an immunostimulatory molecule in vivo, partly through properties like chemoattraction of immune cells and induction of chemokines. nih.gov Defensins have been reported to have chemotactic activity for monocytes, T-lymphocytes, and dendritic cells. uni-freiburg.de This ability to attract immune cells highlights a mechanism by which this compound can contribute to the coordination of immune responses in the intestinal microenvironment. researchgate.net
Macrophage Phagocytosis and Intracellular Killing
Roles in Intestinal Homeostasis and Barrier Function
This compound, as a Paneth cell-secreted peptide, plays a significant role in maintaining the delicate balance of the intestinal environment and preserving the integrity of the mucosal barrier.
Paneth cells secrete cryptdins, including this compound, into the lumen of the intestinal crypts. This secretion contributes to the antimicrobial barrier that helps to control the microbial population in the vicinity of the epithelium and within the crypt lumen. By limiting the proximity of bacteria to the epithelial surface, cryptdins help prevent microbial translocation across the mucosal barrier. Experimental models involving the ablation of Paneth cells, often achieved by targeting cells expressing this compound via a diphtheria toxin receptor, demonstrate a compromised mucosal barrier and increased bacterial penetration to mesenteric lymph nodes, underscoring the importance of this compound-producing cells in maintaining barrier integrity.
Beyond their direct antimicrobial actions, cryptdins, including this compound, are suggested to function as paracrine signaling molecules, influencing the behavior of adjacent intestinal epithelial cells.
Research has shown that mouse Cryptdins 2 and 3 can stimulate chloride secretion from polarized monolayers of human intestinal T84 cells. This effect is dose-dependent and reversible, indicating a specific interaction with epithelial cells. The induction of chloride secretion by this compound and Cryptdin-3 is isoform-specific, as other cryptdin isoforms (1, 4, 5, and 6) did not exhibit this activity under similar conditions. This secretory response is thought to potentially contribute to fluid movement within the intestinal crypt, which could aid in flushing the lumen and distributing antimicrobial peptides and other Paneth cell secretions.
Here is a summary of chloride secretion activity of different cryptdins on T84 cells:
| Cryptdin Isoform | Chloride Secretion Activity (on T84 monolayers) |
| Cryptdin-1 | Inactive |
| This compound | Active |
| Cryptdin-3 | Active |
| Cryptdin-4 | Inactive |
| Cryptdin-5 | Inactive |
| Cryptdin-6 | Inactive |
The mechanism underlying the induction of chloride secretion by Cryptdins 2 and 3 involves their ability to form anion conductive channels in the apical membrane of epithelial cells. Studies using T84 cell monolayers have demonstrated that the application of this compound and Cryptdin-3 leads to the establishment of apically located anion conductive channels. This channel-forming activity correlates with the observed secretory response. While the precise structure of the channel formed by cryptdins is not fully elucidated, homologous defensins are known to form stable pores in model membranes. This channel formation by secreted cryptdins suggests a mechanism of paracrine signaling where these peptides directly alter the permeability of neighboring epithelial cells.
Paracrine Signaling and Epithelial Cell Modulation
Induction of Epithelial Chloride Secretion
Involvement in Pathophysiological Processes
This compound is implicated in the pathogenesis of several conditions affecting the intestine. Its expression levels can be altered during disease, and the peptide's activities can influence disease progression. Cryptdins, including this compound, are known to be induced during various pathological conditions, such as chronic colitis.
Studies in mice have shown that this compound is upregulated in intestinal tissues during heatstroke, and its concentration in both serum and intestine correlates with the severity of heat-induced intestinal damage. This suggests that this compound could potentially serve as a novel predictor of intestinal injury in such conditions.
Furthermore, the critical role of Paneth cells and their defensins in maintaining intestinal health is highlighted by their involvement in conditions like Necrotizing Enterocolitis (NEC). Disruption of Paneth cells, as modeled by targeting this compound expressing cells, has been linked to NEC-like injury and impaired intestinal perfusion. Deficient expression or function of Paneth cell alpha-defensins is also suggested to contribute to the pathophysiology of inflammatory bowel diseases such as Crohn's disease.
While this compound is generally considered an antimicrobial peptide, its effectiveness varies depending on the target microbe. Studies have shown this compound to possess antimicrobial activity against certain pathogens, including Escherichia coli, Salmonella typhimurium, Staphylococcus aureus, and Yersinia enterocolitica, although its potency can differ between bacterial strains. Interestingly, this compound has also been investigated for its potential synergistic effects when used in combination with conventional antibiotics against pathogens like Salmonella enterica serovar Typhimurium.
Here is a summary of this compound's antimicrobial activity against selected pathogens:
| Pathogen | Activity (in vitro) |
| Escherichia coli | Microbicidal activity observed, though less potent than some other cryptdins. |
| Salmonella typhimurium | Potent antimicrobial activity reported. Activity observed in vitro. |
| Staphylococcus aureus | Antimicrobial activity observed, potentially more effective than against Gram-negative pathogens. |
| Yersinia enterocolitica | Antimicrobial activity observed in vitro. |
| Giardia lamblia | Highly sensitive to Cryptdins 2 and 3. |
This compound, a member of the α-defensin family of peptides, has been identified as being upregulated in the small intestinal tissue of mice subjected to heat stress (HS). researchgate.netnih.govmdpi.com These peptides are primarily produced by Paneth cells, which are located in the small intestinal crypts and play a crucial role in maintaining the mucosal barrier function through the secretion of antimicrobial peptides. nih.govresearchgate.netjst.go.jp
Research has investigated the association between this compound (Cry-2) and HS-induced intestinal injury in mice. researchgate.netnih.gov Studies utilizing techniques such as 2D-gel electrophoresis and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) have confirmed the upregulation of Cry-2 expression in intestinal tissues during heatstroke. researchgate.netnih.govnih.gov
Detailed research findings indicate a correlation between the levels of Cry-2 and the severity of heat-stress-induced intestinal damage. researchgate.netnih.govnih.gov Both serum and intestinal concentrations of Cry-2 have been found to correlate with indicators of intestinal injury, such as pathology scores and the concentrations of diamine oxidase (DAO) and D-lactic acid (D-Lac). researchgate.netnih.govnih.gov DAO and D-Lac are considered chemical markers of intestinal injury. researchgate.netnih.gov
Specifically, studies have shown that as the severity of HS-induced intestinal damage increases, the concentrations of Cry-2 in both the serum and intestines also increase. nih.govresearchgate.net This suggests that the level of Cry-2 may serve as an indicator of the extent of intestinal damage. nih.gov
Furthermore, investigations into potential protective interventions have revealed that treatment with ulinastatin, a multivalent enzyme inhibitor, can reduce HS-induced intestinal injury and simultaneously downregulate the expression of Cry-2. researchgate.netnih.govnih.gov The reduced expression of Cry-2 observed with ulinastatin treatment was also correlated with a decrease in the degree of intestinal injury. nih.gov
These findings collectively suggest that this compound is associated with intestinal injury during heat stress, and its levels may serve as a potential predictor for the severity of such injury. researchgate.netnih.govmdpi.comnih.gov
Here is a summary of research findings related to this compound and intestinal injury during heat stress:
| Finding | Method(s) Used | Correlation with Injury Severity | Potential Role |
| Upregulation of this compound in intestinal tissue during heat stress. | 2D-gel electrophoresis, RT-qPCR, Histopathology | - | Associated with HS response |
| Correlation between serum/intestinal Cry-2 levels and pathology scores. | Spearman's correlation analysis | Positive | Potential predictor of injury |
| Correlation between serum/intestinal Cry-2 levels and DAO/D-Lac. | Spearman's correlation analysis | Positive | Potential predictor of injury |
| Ulinastatin treatment reduces intestinal injury. | Various (histopathology, chemical markers) | - | Protective intervention |
| Ulinastatin treatment downregulates Cry-2 expression. | RT-qPCR | - | Associated with protective effect |
| Reduced Cry-2 expression correlates with reduced intestinal injury. | Correlation analysis | Positive | Linked to protective mechanism |
Iii. Molecular Mechanisms of Action of Cryptdin 2
Interactions with Microbial Membranes
The interaction of Cryptdin-2 with microbial membranes is a critical step in its antimicrobial activity. This process is largely driven by the peptide's inherent properties and the distinct characteristics of microbial cell envelopes.
Cationic Interaction and Electrostatic Binding
This compound, like many AMPs, possesses a net positive charge. This cationic nature facilitates initial attraction and binding to the negatively charged surfaces of microbial membranes explorationpub.comnih.gov. The anionic character of bacterial membranes is primarily due to the presence of components such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acids and peptidoglycans in Gram-positive bacteria explorationpub.comnih.gov. This electrostatic interaction is a fundamental step, allowing this compound to accumulate on the microbial surface before exerting its disruptive effects explorationpub.com. Studies have shown that the interaction between cationic AMPs and the negatively charged microbial membrane is a key mechanism for binding nih.gov. The positive charge of cationic AMPs interacts with the anionic components of the plasma membrane explorationpub.com.
Membrane Permeabilization and Pore Formation
Following initial electrostatic binding, this compound can permeabilize the microbial membrane. This permeabilization can lead to the formation of pores or channels, disrupting the membrane's integrity and function plos.orgpnas.orgnih.govresearchgate.netscispace.com. The ability of this compound to form channels has been demonstrated in studies using epithelial cells, where it induced chloride secretion, suggesting its capacity to create ion-conductive pores pnas.org. Microscopic investigations of Entamoeba histolytica treated with this compound revealed morphological alterations such as membrane wrinkling and damaged plasma membrane, consistent with a membrane-dependent mechanism plos.orgnih.gov. N-phenyl napthylamine (NPN) uptake assays have further confirmed the membrane permeabilization activity of this compound against E. histolytica, showing increased fluorescence indicating enhanced membrane permeability plos.orgnih.govresearchgate.net. This pore-forming property is considered a natural characteristic of Paneth cell cryptdins plos.orgnih.gov.
Differential Mechanisms against Gram-Positive vs. Gram-Negative Bacteria
This compound exhibits differential activity against Gram-positive and Gram-negative bacteria, which can be attributed to the distinct structural differences in their cell envelopes researchgate.netnwpii.com. While the basic mechanism involving electrostatic interaction with the negatively charged membrane is similar, the subsequent interactions and their effectiveness can vary nih.gov. Studies have suggested that this compound may be more potent against Staphylococcus aureus (Gram-positive) compared to Salmonella (Gram-negative) researchgate.netnwpii.com. This difference in potency is likely due to variations in the nature of interactions between AMPs and the specific membrane components present in Gram-positive and Gram-negative bacteria nwpii.com. For Gram-negative bacteria, LPS plays a significant role in the binding of AMPs nih.gov. The killing of E. coli by cryptdins is generally independent of their tertiary and quaternary structures, whereas these structures are important for killing S. aureus, indicating potentially distinct mechanisms of action nih.govasm.org.
Intracellular Targets and Metabolic Interference within Pathogens
The following table summarizes the observed inhibition of macromolecular synthesis in E. histolytica by this compound:
| Macromolecule Synthesis Inhibited | Relative Effectiveness |
| DNA Synthesis | Highest |
| Protein Synthesis | Moderate |
| RNA Synthesis | Moderate |
This ability to target intracellular processes, in addition to membrane disruption, highlights the multi-pronged approach of this compound in combating pathogens mdpi.com.
Mechanisms of Immunomodulation
Influence on Reactive Oxygen Intermediates (ROIs)
Research suggests that this compound can influence the levels of reactive oxygen intermediates (ROIs), which are key components of the host's innate immune defense, particularly within phagocytic cells like macrophages oup.comtandfonline.comtandfonline.comasm.orgpan.pldoi.org. Studies investigating the synergistic effects of this compound and antibiotics against Salmonella have indicated that this compound can impact the generation or levels of ROIs and reactive nitrogen species (RNIs) nih.govresearchgate.net. While the precise mechanisms are still being elucidated, the ability of this compound to modulate ROI levels may contribute to an enhanced antimicrobial environment within immune cells or influence inflammatory responses oup.comnih.gov. For instance, infection of macrophages with Salmonella is known to increase intracellular ROIs, and the enhanced killing observed in the presence of this compound might be due to a combined effect of macrophage antibacterial functions and the peptide's activity oup.com.
Modulation of Nitric Oxide (NO) Production
Nitric oxide (NO) is a crucial signaling molecule involved in a wide range of physiological processes, including the host response to infection. Research indicates that this compound can influence NO levels, particularly in the context of bacterial challenges. Studies involving Salmonella-infected macrophages demonstrated that this compound led to a significant decrease in the level of nitrite (B80452) produced by these cells. citeab.com This observed reduction in nitrite, a stable metabolite of NO, suggests that this compound may either directly neutralize Salmonella-induced NO release or exert an anti-inflammatory effect that indirectly lowers NO production. citeab.comfishersci.se The lower levels of nitrite in macrophages treated with this compound might be attributed to its anti-inflammatory activity, as has been reported for various other antimicrobial peptides (AMPs). citeab.com
Regulation of Antioxidant Enzyme Activity
Oxidative stress is a common feature of intestinal infections and inflammation. Antioxidant enzymes play a vital role in mitigating cellular damage caused by reactive oxygen species. Investigations into the effects of this compound, particularly in combination with conventional antibiotics, have highlighted its capacity to influence antioxidant enzyme activity. Studies in Salmonella-infected mice showed that treatment regimens including this compound were able to restore the levels of superoxide (B77818) dismutase (SOD) and catalase activity to near normal. fishersci.se This restoration of antioxidant enzyme function suggests that this compound, in these contexts, contributes to counteracting oxidative stress and providing protection against associated oxidative damage. fishersci.se The superoxide dismutase activity, in particular, appeared to be synergistically enhanced in the presence of the combination of this compound and ampicillin (B1664943). These findings indicate that this compound may decrease lipid peroxidation by scavenging free radicals and by upregulating antioxidant activity.
Impact on Cytokine and Transcription Factor Pathways (e.g., TNF-α, NF-κB)
Cytokines and transcription factors are central regulators of inflammatory responses. Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine, and nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in the expression of numerous inflammatory mediators, including TNF-α. fishersci.se Studies investigating this compound, often in conjunction with antibiotics, have shown an impact on these pathways. In Salmonella-infected mice, combinations involving this compound were found to restore TNF-α and NF-κB levels to near normal. fishersci.senih.govuni.lu Elevated levels of TNF-α observed during Salmonella infection were correlated with increased peroxidation and diminished hepatic antioxidant activities. fishersci.se While combinations of cryptdin (B1167165) and antibiotics did not show significant changes in NF-κB levels compared to single-agent treatments, this compound administered alone demonstrated a significant attenuation in the activation of NF-κB. fishersci.se Furthermore, research suggests a link between this compound levels and NF-κB activity in other contexts; for instance, ulinastatin, which reduced cryptdin levels, may downregulate this compound expression by inhibiting NF-κB. epa.govctdbase.org
Structural Basis of Biological Activity
The biological functions of this compound are intimately linked to its specific amino acid sequence and resulting three-dimensional structure. Variations in the sequence can significantly impact its activity and interactions.
Role of Specific Amino Acid Residues (e.g., Arg-15, Thr/Lys at position 10)
Specific amino acid residues within the this compound sequence are crucial determinants of its biological activities. Comparisons among different cryptdin isoforms, such as Cryptdins 1, 2, 3, and 6, which differ at positions 10, 15, 29, and 31, have provided insights into the functional roles of these positions. fishersci.fi Notably, the presence of Arginine (Arg) at position 15 appears to be particularly important. Cryptdins 2 and 3, both possessing Arg-15, were found to stimulate chloride secretion from human intestinal T84 cells by potentially forming channels in the apical membrane. fishersci.fi In contrast, Cryptdins 1 and 6, which have Glycine (Gly) at position 15, were inactive in this regard. fishersci.fi This suggests that the bulky, cationic arginine at position 15 may facilitate the interaction of enteric defensins with eukaryotic membranes and be important for channel formation. fishersci.fi The difference between Arg-15 and Gly-15 is expected to confer distinct surface characteristics to the peptides. nih.gov
Position 10 is another site of significant variation among cryptdin isoforms. Lysine (Lys) is the most frequently observed residue at position 10, followed by Serine (Ser) and Threonine (Thr), and Alanine (B10760859) (Ala). guidetopharmacology.org The functional difference between this compound (with Thr at position 10) and Cryptdin-3 (with Lys at position 10), which otherwise differ only at this position, suggests that this amino acid plays a role in bactericidal interactions with E. coli. fishersci.ca A single amino acid substitution, such as S10K, can convert one cryptdin isoform (Crp1) into another (Crp10). guidetopharmacology.org The cationicity of cryptdins, a key feature for their interaction with negatively charged bacterial membranes, is significantly influenced by a consensus sequence in the loop connecting the β1 and β2 strands, which includes residues like Lys14, Arg15, Arg16, Glu17, and Arg/His18. fishersci.com
Influence of Sequence Variations on Bactericidal Activity and Self-Association
Sequence variations among cryptdin isoforms have a profound impact on their bactericidal activity and their ability to self-associate in solution. guidetopharmacology.orgfishersci.comnih.govepa.gov The killing mechanisms employed by cryptdins can vary depending on the target bacterium. For instance, the killing of E. coli by cryptdins is generally independent of the tertiary and quaternary structures that are important for the killing of S. aureus. guidetopharmacology.orgfishersci.comepa.gov This suggests that different structural features or modes of action are utilized against different bacterial species.
The effects of amino acid variations are highly dependent on the specific cryptdin sequence, the position of the residue, and the bacterial strain being targeted. guidetopharmacology.orgfishersci.comepa.gov Different cryptdin isoforms exhibit varying degrees of antimicrobial activity against the same bacterium. lipidmaps.org While one study indicated that this compound apparently possessed the strongest antimicrobial activity against E. coli in an agar (B569324) diffusion assay, another bactericidal assay at a specific concentration showed this compound was not active while other isoforms were. fishersci.calipidmaps.org Furthermore, this compound has been reported to be more effective against S. aureus (a Gram-positive bacterium) compared to certain Gram-negative pathogens, potentially due to differences in the interactions between the peptide and the distinct membrane components of these bacteria. advancedchemtech.com Sequence variations occur at numerous positions throughout the cryptdin peptides, including positions 10, 15, 18, 19, 25, 29, 30, and 31, contributing to the functional diversity observed among these isoforms. nih.govguidetopharmacology.orgnih.gov
Iv. Biosynthesis, Regulation, and Gene Expression of Cryptdin 2
Paneth Cell Secretion and Processing
Paneth cells are specialized epithelial cells in the small intestine responsible for secreting a variety of antimicrobial molecules, including α-defensins like Cryptdin-2, into the intestinal lumen. nih.govantibodybeyond.com This secretion is a key aspect of the innate enteric immunity. nih.gov
This compound, like other α-defensins, is initially synthesized as an inactive precursor molecule known as a procryptdin. nih.govyale.edunih.gov These precursors consist of a signal sequence, an acidic prosegment, and the α-defensin peptide located in the C-terminal region. yale.edu The proregion is essential for maintaining the precursor in an inactive state and is removed through proteolytic cleavage to yield the mature, active peptide. yale.edunih.gov
The proteolytic activation of procryptdins in mice is primarily carried out by the convertase Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin. nih.govyale.edunih.govresearchgate.netahajournals.orgnih.govuq.edu.au MMP-7 is co-packaged with pro-defensins within the granules of Paneth cells. mdpi.com Cleavage by MMP-7 occurs at conserved sites within the proregion, converting the inactive procryptdins into their bactericidal forms. nih.govyale.edunih.gov Studies on procryptdin-4, which shares processing mechanisms with other cryptdins, have identified specific cleavage sites, and cleavage at Ser43↓Ile44 has been shown to be sufficient to activate bactericidal activity. yale.edunih.gov This cleavage removes the inhibitory acidic amino acids in the proregion, enabling the mature peptide to interact with and disrupt bacterial membranes. yale.edunih.gov Mice lacking MMP-7 are unable to process procryptdins into mature cryptdins, resulting in impaired defense against enteric pathogens. researchgate.netnih.govnih.gov While MMP-7 is crucial for cryptdin (B1167165) activation in mice, it is important to note that human Paneth cell α-defensins are processed by trypsin. ahajournals.orgmdpi.com
Biosynthesis as Inactive Precursors (Procryptdins)
Transcriptional Regulation of this compound Gene Expression
The expression of the this compound gene is subject to intricate transcriptional control, influenced by factors such as the presence of luminal bacteria, developmental stage, and location along the intestinal tract.
Luminal bacteria and bacterial stimuli play a significant role in influencing cryptdin gene expression. Paneth cells secrete cryptdins in response to bacterial stimuli. nih.govspandidos-publications.comasm.orgjst.go.jp Studies comparing conventional mice with germ-free mice have shown that the presence of luminal bacteria leads to significantly higher gene expression levels for all cryptdin isoforms, including this compound. oup.comoup.comnih.gov This suggests that the intestinal microbiota affects cryptdin gene expression. frontiersin.orgnih.gov While some studies initially suggested that cryptdin mRNA content in adult small intestine was independent of luminal bacteria, later research indicated lower mRNA expression for certain cryptdins in germ-free mice. frontiersin.orgsemanticscholar.orgwikigenes.org The difference in gene expression for this compound between the jejunum and ileum also appears to be increased by the presence of luminal bacteria. oup.comoup.comnih.gov
This compound gene expression exhibits distinct patterns during postnatal development. The expression of this compound, along with Cryptdin-5, increases rapidly after birth, in contrast to Cryptdins 1, 3, and 6, which show a more gradual increase. oup.comoup.comnih.gov this compound gene expression in both the jejunum and ileum increases remarkably from prebirth to maturity. oup.comoup.com For instance, in conventional mice, this compound gene expression in the jejunum and ileum increased approximately 645-fold and 537-fold, respectively, from prebirth to maturation. oup.comoup.com The expression levels of all cryptdin isoforms generally reach adult levels by around 4 weeks of age. oup.comoup.com Cryptdin mRNA becomes detectable in a percentage of crypts in 10-day-old mice and is present in all crypts of mice 20 days and older, accumulating to maximal adult levels during the fourth week. semanticscholar.org Salmonella infection in neonatal mice has been shown to accelerate the postnatal maturation of the intestinal epithelium, including an increase in the number of this compound positive cells as early as 3 to 4 days of age. pnas.orgpnas.org
There are observable regional differences in this compound expression along the small intestine. While some studies indicate that this compound mRNA content was equivalent in the duodenum, jejunum, and ileum in adult small intestine, others show variations. nih.govwikigenes.org Protein levels of this compound have been measured in different regions, with reported levels of 74 µg/g in the duodenum, 93 µg/g in the jejunum, and 66 µg/g in the ileum in adult BALB/c mice. nih.gov This suggests that this compound protein levels may be highest in the jejunum among these regions. nih.gov Gene expression analysis in conventional mice has shown significantly higher gene expression for several cryptdin isoforms, including this compound, in the ileum compared to the jejunum. frontiersin.org However, another study indicated no significant difference in this compound gene expression between the duodenum and jejunum, with the lowest expression among isoforms observed for this compound from duodenum to ileum in single-crypt analysis. frontiersin.orgnih.gov The presence of luminal bacteria appears to contribute to or enhance the difference in expression of this compound between the jejunum and ileum. oup.comoup.com These regional differences in expression, particularly for isoforms like this compound and Cryptdin-4 which are thought to have greater antimicrobial activity, may be ontogenetically regulated. oup.comoup.com
This compound Protein Levels in Mouse Small Intestine (Adult BALB/c Mice) nih.gov
| Region | Protein Level (µg/g tissue) |
| Duodenum | 74 |
| Jejunum | 93 |
| Ileum | 66 |
Note: Data based on Western blot analysis from two mice.
Fold Increase in this compound Gene Expression from Prebirth to Maturation (Conventional Mice) oup.comoup.com
| Region | Fold Increase |
| Jejunum | ~645 |
| Ileum | ~537 |
Postnatal Changes in Cryptdin Gene Expression Patterns oup.comoup.comnih.gov
| Cryptdin Isoform | Pattern of Increase |
| Cryptdin-1 | Gradual |
| This compound | Rapid |
| Cryptdin-3 | Gradual |
| Cryptdin-4 | Gradual (ileum), Rapid (jejunum) |
| Cryptdin-5 | Rapid |
| Cryptdin-6 | Gradual |
Influence of Luminal Bacteria on Cryptdin Gene Expression oup.comoup.comnih.gov
| Cryptdin Isoform | Conventional vs. Germ-Free Mice | Effect of Luminal Bacteria on Jejunum vs. Ileum Difference |
| All isoforms | Significantly higher in conventional mice | Appears to increase difference for Cryptdins 2, 4, and 5 |
| This compound | Expressed at remarkably higher level in conventional mice at all ages | Appears to increase difference |
Regulatory Pathways Involved (e.g., Toll-like Receptors, NOD2, NF-κB)
The expression of cryptdins, including this compound, is influenced by various signaling pathways, particularly those involved in recognizing microbial components. Key among these are the Toll-like receptors (TLRs) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2), which can converge on transcription factors like nuclear factor-kappa B (NF-κB). frontiersin.orgumich.edunih.govunige.chresearchgate.net
NOD2, an intracellular pattern recognition receptor, recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan found in both Gram-positive and Gram-negative bacteria. frontiersin.orgwikipedia.org Activation of NOD2 by MDP can lead to the activation of NF-κB and mitogen-activated protein kinases (MAPKs), ultimately promoting the transcription of genes involved in immune responses, including antimicrobial peptides. frontiersin.orgumich.eduaai.org While NOD2 is present in Paneth cells, the precise mechanism by which NOD2 regulates α-defensin expression, particularly this compound, is still an area of research. Some studies suggest a NOD2-dependent regulation of α-defensins in Paneth cells, although the direct involvement of NF-κB-dependent pathways in this specific regulation has been questioned in some contexts aai.org. However, NOD2 signaling generally contributes to host defense by inducing antimicrobial peptide production by epithelial cells umich.edu.
Toll-like receptors (TLRs) are another family of pattern recognition receptors that recognize conserved molecular patterns from microbial pathogens. unige.ch TLRs are crucial for initiating innate immune responses, leading to the secretion of pro-inflammatory cytokines and influencing adaptive immunity. unige.ch TLR signaling pathways, often involving the adaptor molecule MyD88, can also lead to the activation of NF-κB and the subsequent transcription of target genes. unige.chnih.gov While TLRs are known to induce antimicrobial genes nih.gov, the specific role of individual TLRs in directly regulating this compound expression requires further detailed investigation. Cooperative interactions between TLRs and NODs have been observed, influencing immune responses in the gut. umich.edunih.gov
NF-κB is a critical transcription factor involved in regulating the expression of numerous genes related to immune and inflammatory responses, including those encoding antimicrobial peptides. researchgate.netguidetopharmacology.orgnih.govresearchgate.net Activation of both TLRs and NOD2 can converge on the activation of NF-κB, leading to its translocation to the nucleus and binding to promoter regions of target genes, thereby stimulating transcription. frontiersin.orgunige.chaai.orgnih.gov While NF-κB is a likely downstream mediator for the induction of many antimicrobial peptides following microbial recognition researchgate.net, its specific and direct role in regulating the this compound gene requires explicit experimental validation.
Research findings highlight the interplay between these pathways. For instance, NOD2 can exert a regulatory influence on TLR signaling, sometimes exhibiting negative regulatory effects on NF-κB-dependent cytokine production triggered by TLRs. nih.gov This complex interaction suggests a fine-tuning of the immune response that could indirectly impact cryptdin expression.
Factors Modulating this compound Expression in vivo
Several factors have been shown to modulate this compound expression in vivo, reflecting the dynamic nature of the intestinal environment and the host-microbe interaction.
Luminal bacteria are a significant factor influencing cryptdin gene expression. Studies comparing conventional mice (with normal gut microbiota) and germ-free mice have demonstrated that the presence of luminal bacteria leads to significantly higher gene expression levels for all cryptdin isoforms, including this compound. frontiersin.orgoup.comoup.com This suggests that signals derived from the commensal microbiota are crucial for maintaining robust cryptdin expression in Paneth cells. The difference in this compound expression between conventional and germ-free mice is particularly notable and is observed at various ages. oup.comoup.com
The location along the length of the small intestine also influences cryptdin expression patterns. While this compound expression is observed in both the jejunum and ileum, its expression level can vary between these regions and shows marked increases from prebirth to maturation. oup.comoup.com The presence of luminal bacteria appears to enhance the positional differences in the gene expression of certain cryptdins, including this compound, between the jejunum and ileum. oup.comoup.com
Developmental stage is another key modulator. This compound gene expression increases remarkably from prebirth to maturity in both the jejunum and ileum, indicating an ontogenetic regulation of its expression. oup.comoup.com
Heat stress has also been shown to upregulate this compound expression in intestinal tissues in mice. Elevated levels of this compound in serum and intestinal concentrations were correlated with the severity of heatstroke-induced intestinal damage, suggesting this compound may serve as an indicator of intestinal injury in this context. spandidos-publications.comnih.gov Treatment with ulinastatin, a multivalent enzyme inhibitor, was found to reduce heat-induced intestinal injury and downregulate this compound expression. nih.gov
Deficiency in Trefoil factor 2 (TFF2), a peptide involved in maintaining mucosal integrity, has been observed to up-regulate several mouse defensin (B1577277) (cryptdin) genes, including this compound, particularly in the distal small intestine. aku.edu This suggests a potential regulatory link between TFF2 and cryptdin expression.
The proteolytic processing of pro-cryptdins into their active mature forms by matrix metalloproteinase-7 (MMP-7) is essential for their antimicrobial activity. asm.orgmdpi.comresearchgate.netfrontiersin.org While this is a post-translational modification rather than a direct modulation of gene expression, the presence and activity of MMP-7 are critical for the functional outcome of cryptdin synthesis. MMP7-null mice are more susceptible to Salmonella infection due to the accumulation of inactive pro-cryptdins. asm.org
The activation of this compound precursors by MMP-7 is a crucial step in the process of innate defense mediated by Paneth cells.
Table of Factors Modulating this compound Expression in vivo:
| Factor | Effect on this compound Expression | Region of Effect (if specified) | Notes |
| Luminal Bacteria | Increased expression | Throughout small intestine | Significant difference compared to germ-free mice. frontiersin.orgoup.comoup.com |
| Developmental Stage | Increased from prebirth to maturity | Jejunum and Ileum | Remarkable increase observed. oup.comoup.com |
| Heat Stress | Upregulation | Intestinal tissues | Correlated with severity of intestinal injury. spandidos-publications.comnih.gov |
| TFF2 Deficiency | Up-regulation | Distal small intestine | Observed in TFF2-deficient mice. aku.edu |
| Location | Positional differences | Jejunum vs. Ileum | Differences potentially enhanced by luminal bacteria. frontiersin.orgoup.comoup.com |
V. Research Methodologies and Approaches for Cryptdin 2 Investigation
Isolation and Purification Techniques
Obtaining pure Cryptdin-2 from biological sources, primarily mouse intestinal tissue, is a crucial initial step for many research applications. This process typically involves several stages of extraction and chromatographic separation.
Extraction from Paneth Cells and Crypt Homogenates
Cryptdins, including this compound, are antimicrobial peptides secreted by Paneth cells located at the base of intestinal crypts of Lieberkühn in the small intestine. nih.govmdpi.com These cells contain secretory granules rich in these peptides. mdpi.comnih.govnwpii.com Isolation of cryptdins often begins with the preparation of intestinal crypts or a subcellular fraction enriched in Paneth cells from mouse small intestine. nih.govnih.govasm.org
A common method involves excising segments of the small intestine, such as the jejunum and ileum, from adult mice. asm.org The tissue is washed to remove luminal contents. nwpii.comasm.org Intact crypts can be dislodged from the intestinal segments by vibration in ice-cold solutions containing chelating agents like EDTA in calcium and magnesium-free phosphate-buffered saline. nwpii.comasm.orgfrontiersin.org Sequential histological examination can be used to monitor the loss of intestinal epithelium, villi, and ultimately crypts containing Paneth cells during the extraction process, indicating the release of cryptdins from Paneth cell granules. nwpii.com Paneth cell-rich preparations can be obtained and homogenized to release the granular contents. nwpii.com Acid extraction is often employed to solubilize the peptides from the homogenate. pnas.orgpnas.org
Chromatographic Purification Methods (e.g., HPLC)
Following initial extraction, chromatographic techniques are essential for purifying this compound to homogeneity from complex mixtures of peptides and proteins present in the extract.
Gel chromatography, such as using Biogel P-60, can be used as an initial step to obtain a low molecular weight peptide fraction enriched in cryptdins. pnas.orgpnas.org Subsequent purification typically involves reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govpnas.orgpnas.orgnih.gov This method separates peptides based on their hydrophobicity. Cryptdin-enriched pools obtained from gel chromatography can be subjected to RP-HPLC to further purify individual cryptdin (B1167165) isoforms, including this compound. pnas.orgpnas.org Various RP-HPLC columns, such as Vydac C-18 columns, and linear gradients of solvents like water-acetonitrile containing trifluoroacetic acid or heptafluorobutyric acid are utilized to achieve optimal peak resolution and purify cryptdins to homogeneity. nih.gov The purity of the eluted peptide band, corresponding to approximately 3.5 KDa for this compound, can be confirmed using techniques like SDS-PAGE and HPLC analysis. nwpii.com
Synthetic and Recombinant Production
Due to the low yield of cryptdins obtained from natural sources and the high cost associated with their extraction and purification, synthetic and recombinant methods have been developed to produce this compound for research purposes. researchgate.netnih.govresearchgate.net
Chemical Synthesis of this compound Peptides
Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), allows for the creation of this compound peptides in a controlled laboratory setting. This method involves sequentially adding amino acids to a growing peptide chain attached to a solid support. Reagents like HCTU (PubChem CID: 42624899), HBTU, and DIPEA (N,N'-Diisopropylethylamine) are commonly used coupling reagents and bases in peptide synthesis to facilitate the formation of peptide bonds. advancedchemtech.com Carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) (PubChem CID: 10868) and Diisopropylcarbodiimide (DIC) (PubChem CID: 12734) are also utilized in peptide synthesis. nih.govnih.govadvancedchemtech.com Protecting groups, such as the trityl group used with Fmoc-Gln(Trt)-OH (PubChem CID: 10919157), are employed to prevent unwanted side reactions during synthesis. advancedchemtech.com
After the peptide chain is assembled, it is cleaved from the solid support and typically refolded to form the correct disulfide bonds, which are crucial for the native structure and activity of cryptdins. nih.gov Refolding can be carried out in solutions containing redox agents like oxidized and reduced glutathione. nih.gov Synthetic this compound peptides have been shown to exhibit identical physicochemical and antimicrobial characteristics compared to their natural counterparts. pnas.orgpnas.org
Recombinant Expression in Heterologous Systems (e.g., Escherichia coli)
Recombinant DNA technology offers an alternative approach to produce this compound, often enabling higher yields compared to isolation from tissue. Escherichia coli is a commonly used heterologous system for the expression of recombinant proteins, including peptides like this compound. researchgate.netnih.govresearchgate.netdntb.gov.ua
Expressing antimicrobial peptides directly in host cells can sometimes be toxic. researchgate.netnih.govresearchgate.net To overcome this, this compound is frequently expressed as a fusion protein, where it is linked to another protein or peptide tag. researchgate.netnih.govresearchgate.netdntb.gov.uauq.edu.au This strategy can help to avoid lethal effects on the host cells and improve the expression level and solubility of the target peptide. researchgate.netnih.govresearchgate.netresearchgate.netuq.edu.aufn-test.com
Fusion Protein Strategies for Expression and Solubilization
Fusion protein strategies are widely employed for the recombinant production of peptides like this compound in systems such as E. coli. researchgate.netuq.edu.au The fusion partner can serve multiple purposes, including enhancing the solubility of the recombinant protein, facilitating its purification, and protecting the target peptide from degradation within the host cell. researchgate.netuq.edu.aufn-test.com
Thioredoxin (Trx) is a common fusion partner used for the expression of this compound in E. coli. researchgate.netnih.govresearchgate.netdntb.gov.ua This tag can significantly increase the solubility of the recombinant protein, leading to a higher yield of soluble protein rather than insoluble inclusion bodies. researchgate.netresearchgate.netdntb.gov.uafn-test.com Other fusion tags, such as polyhistidine (His6) tags, are often included in the fusion construct to facilitate purification using affinity chromatography, such as Ni-NTA purification. researchgate.netresearchgate.net
Expression vectors like pET-32b(+) are used to harbor the gene encoding this compound fused with the sequence for the N-terminal fusion tag, often including a cleavage site between the tag and the target peptide. researchgate.net Following expression and purification of the fusion protein, the mature this compound peptide can be cleaved from the fusion partner using specific proteases like enterokinase. researchgate.netresearchgate.net The cleaved peptide is then further purified, often using techniques like cation exchange chromatography, to separate it from the fusion tag and any uncleaved fusion protein. researchgate.netnih.govresearchgate.net
Interactive Data Table: Recombinant this compound Expression using Thioredoxin Fusion
| Fusion Partner | Expression System | Cleavage Site | Purification Method (Post-cleavage) | Soluble Yield (Example) | Reference |
| Thioredoxin (Trx) | Escherichia coli | Enterokinase (DDDDK) | Cation Exchange Chromatography | ~40 mg/L | researchgate.netnih.govresearchgate.netresearchgate.net |
Note: The yield can vary depending on the specific strain, expression conditions, and optimization.
Post-Expression Cleavage and Purification
Given the challenges of obtaining sufficient quantities of this compound directly from natural sources like mouse Paneth cells, recombinant expression in host systems such as Escherichia coli is a common approach. To mitigate potential toxicity of the peptide to the host cells, this compound is often expressed as a fusion protein, for example, with a thioredoxin tag. nih.govresearchgate.net This strategy can yield soluble protein. nih.govresearchgate.net
Following recombinant expression, the mature this compound peptide needs to be cleaved from its fusion partner. This is typically achieved using a specific protease that recognizes a cleavage site engineered between the fusion tag and the this compound sequence, such as an enterokinase cleavage site. researchgate.net After cleavage, purification of the mature this compound peptide is necessary to isolate it from the fusion tag, the protease, and other host cell contaminants. Cation exchange chromatography is a method employed for the purification of this compound after cleavage from its fusion partner. nih.govresearchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC) is also utilized for further purification to apparent homogeneity. portlandpress.com The purified peptide can then be characterized, for instance, by confirming its purity using techniques like HPLC and potentially verifying its identity through amino acid sequencing. nwpii.com
In vitro Assays for Functional Characterization
In vitro assays are crucial for characterizing the functional properties of this compound, particularly its antimicrobial activity against various pathogens. These assays provide quantitative and qualitative data on the peptide's efficacy.
Antimicrobial Activity Assays
Several in vitro methods are used to evaluate the antimicrobial potency of this compound, including radial diffusion assays, standard colony count techniques, time-kill assays, and fractional bactericidal concentration (FBC) index determination. These assays help determine the spectrum of activity and the concentration of this compound required to inhibit or kill bacteria.
Radial Diffusion Assays
Radial diffusion assays are a qualitative method used to assess the antimicrobial activity of peptides like this compound. nih.govplos.orgplos.org In this assay, the peptide is placed in a well or disc on an agar (B569324) plate seeded with the target microorganism. As the peptide diffuses into the agar, it inhibits the growth of susceptible bacteria, creating a clear zone of inhibition around the well or disc. The size of the zone of inhibition is indicative of the peptide's antimicrobial potency. nih.govplos.orgplos.org
Studies have utilized radial diffusion assays to demonstrate the antimicrobial activity of this compound against various pathogens, including Yersinia enterocolitica, Salmonella typhimurium, and Staphylococcus aureus. nwpii.com The zone diameters observed around wells containing this compound varied depending on the bacterial strain tested. For instance, reported zone diameters were approximately 3.5 mm for Y. enterocolitica ATCC 23715, 4 mm for Salmonella typhimurium NCTC74, and 4.2 mm for Staphylococcus aureus ATCC 9144. nwpii.com These results indicate that this compound inhibits the growth of these strains. nwpii.com Radial diffusion assays have also been used to evaluate the synergistic effects of this compound in combination with conventional antibiotics against Salmonella. nih.govnih.gov Larger zones of inhibition were observed for certain combinations compared to the agents used alone, suggesting synergy. nih.gov
Standard Colony Count Techniques
Standard colony count techniques, also known as viable count methods or plate counts, are quantitative assays used to determine the number of viable bacteria in a sample after exposure to an antimicrobial agent like this compound. nih.govcorn.orgncims.org This method involves serially diluting the bacterial suspension and plating the dilutions on agar media. nih.govcorn.orgncims.org After incubation, the number of colonies that grow on the plates is counted, and this count is used to calculate the number of colony-forming units (CFU) per unit volume of the original sample. nih.govcorn.orgncims.org
This technique is used to determine the minimum bactericidal concentration (MBC) of this compound, which is the lowest concentration of the peptide that kills a predetermined percentage (typically 99.9%) of the initial bacterial inoculum. nih.govmdpi.com Studies have determined the MBC of this compound against Salmonella typhimurium to be 19 µg/ml using broth dilution assay methods, which are followed by plating to count viable colonies. nih.govoup.comoup.com Standard colony count techniques have confirmed the antimicrobial activity of this compound against selected pathogens. nwpii.comresearchgate.net
Time-Kill Assays
Time-kill assays are used to evaluate the rate and extent of bacterial killing by an antimicrobial agent over a specific time period. nih.govnih.govnih.gov In this assay, bacteria are incubated with different concentrations of this compound (alone or in combination with other agents) over time, and aliquots are removed at various time points to determine the number of viable bacteria by plating and colony counting. nih.govnih.gov This provides a dynamic measure of the peptide's bactericidal activity.
Time-kill assays have been employed to assess the synergistic effects of this compound in combination with antibiotics against Salmonella typhimurium. nih.govnih.govnih.gov For instance, combinations of this compound with ciprofloxacin (B1669076), ceftriaxone (B1232239), and cefotaxime (B1668864) demonstrated synergy in time-kill assays, showing a significantly greater reduction in bacterial counts compared to each agent alone at certain time points. nih.govnih.gov The this compound-ciprofloxacin combination showed synergy after 3 hours, while this compound-ceftriaxone and cryptdin-cefotaxime combinations showed synergy after 6 hours, indicated by a ≥2 log10 unit higher rate of killing or reduction in viable counts. nih.gov
Fractional Bactericidal Concentration (FBC) Index Determination
The Fractional Bactericidal Concentration (FBC) index is a quantitative method used to assess the interaction between two or more antimicrobial agents (e.g., this compound and an antibiotic). nih.govnih.govasm.org It is typically determined using a checkerboard microtiter plate setup, where serial dilutions of each agent are combined in a matrix. nih.gov The MBC of each agent alone and in combination is determined. nih.govasm.org The FBC for each agent in the combination is calculated by dividing its MBC in the combination by its MBC alone. The FBC index is the sum of the individual FBCs. nih.govasm.org
The FBC index is interpreted as follows: ≤0.5 indicates synergy, >0.5 to ≤2.0 indicates an additive or indifferent effect, and >2.0 indicates antagonism. nih.govasm.org FBC index determination has revealed synergistic interactions between this compound and certain antibiotics against Salmonella typhimurium. nih.govnih.govnih.gov Combinations of this compound with ciprofloxacin, ceftriaxone, and cefotaxime were found to be highly synergistic, with FBC indices ≤0.5. nih.govnih.gov The combination of this compound and chloramphenicol, however, showed additive effects with an FBC index of 0.513 against Salmonella typhimurium. nih.gov Another study reported an FBC index of 0.388 for the combination of this compound and ampicillin (B1664943) against S. Typhimurium, indicating in vitro synergy. nih.govasm.org
MBC Values of this compound and Selected Antibiotics Against Salmonella Typhimurium
| Agent | MBC (µg/ml) |
| This compound | 19 |
| Ciprofloxacin | 6 |
| Ceftriaxone | 16 |
| Cefotaxime | 12 |
| Chloramphenicol | >128 (MIC was 80 µg/ml, MBC not obtained) |
| Ampicillin | 4 |
Fractional Bactericidal Concentration (FBC) Indices for this compound Combinations Against Salmonella Typhimurium
| Combination | FBC Index | Interaction |
| This compound + Ciprofloxacin | ≤0.5 | Synergistic |
| This compound + Ceftriaxone | ≤0.5 | Synergistic |
| This compound + Cefotaxime | ≤0.5 | Synergistic |
| This compound + Chloramphenicol | 0.513 | Additive |
| This compound + Ampicillin | 0.388 | Synergistic |
Epithelial Permeability and Ion Channel Activity Assays (e.g., T84 Cells)
Studies investigating the impact of this compound on epithelial function have utilized cell lines such as human intestinal T84 cells. These polarized monolayers serve as a model for the intestinal epithelium, allowing researchers to assess changes in permeability and ion transport. Experiments have shown that this compound, along with Cryptdin-3, can stimulate chloride (Cl⁻) secretion from polarized monolayers of human intestinal T84 cells. nih.govnih.gov This secretory response was observed to be reversible and dose-dependent. nih.govnih.gov In contrast, other cryptdin isoforms, specifically Cryptdins 1, 4, 5, and 6, did not exhibit this activity under identical in vitro conditions, highlighting a degree of specificity in the secretagogue function of this compound and -3. nih.govnih.gov The mechanism underlying this effect appears to involve the formation of anion conductive channels in the apical membrane of the epithelial cells. nih.govnih.gov This suggests that this compound may function as a novel intestinal secretagogue, potentially influencing intestinal fluid secretion by forming ion conductive channels when released into the crypt lumen. nih.gov
Ex vivo Investigations of Immunomodulatory Effects
Ex vivo studies have been crucial in elucidating the immunomodulatory potential of this compound, particularly its effects on immune cells like macrophages. These investigations often involve isolating immune cells and exposing them to this compound or combinations including this compound, followed by assessment of various functional parameters and biochemical markers.
Macrophage Functionality Assays
Macrophage functionality assays are employed to evaluate how this compound influences the activity of these key innate immune cells. Studies have demonstrated that this compound can enhance the intracellular killing of bacteria by macrophages. nih.govoup.comoup.com For instance, in macrophages infected with Salmonella Typhimurium, treatment with this compound resulted in significantly higher intracellular killing compared to untreated macrophages. nih.govoup.comoup.com This effect was observed to be time- and dose-dependent. oup.comoup.com When used in combination with antibiotics like ampicillin, this compound exhibited an enhanced effect on macrophage functions, including intracellular killing. nih.govasm.org
Biochemical Marker Analysis (e.g., MDA, Nitrite (B80452), SOD)
Analysis of biochemical markers provides insights into the oxidative stress and inflammatory responses modulated by this compound. Markers such as malondialdehyde (MDA), nitrite, and superoxide (B77818) dismutase (SOD) are commonly assessed.
Studies investigating the immunomodulatory effects of this compound in the context of Salmonella infection have measured levels of nitrite and antioxidant enzymes. nih.gov Analysis of peroxidative liver damage, levels of nitric oxide (NO), and antioxidant enzymes, along with TNF-α levels, in murine models treated with this compound in combination with antibiotics revealed that these combinations helped restore the levels of these markers to near normal. nih.gov Specifically, in ex vivo studies with infected macrophages, a significant decrease in the level of nitrite produced was observed in the presence of this compound compared to untreated infected macrophages. nih.gov While ampicillin also reduced nitrite levels, the effect was more pronounced when macrophages were incubated with Salmonella in the presence of both this compound and ampicillin. nih.gov Regarding SOD levels, interaction of macrophages with Salmonella led to a significant decrease in SOD activity. nih.gov However, supplementation with both this compound and ampicillin significantly restored SOD activity, suggesting a potential synergistic effect in counteracting oxidative stress. nih.govasm.org
Here is a representative data table showing the effect of this compound and ampicillin on intracellular killing and biochemical markers in macrophages infected with Salmonella Typhimurium:
| Treatment Group | Intracellular Killing (%) (90 min) | Nitrite Level (Relative to Control) | SOD Activity (Relative to Infected Control) |
| Untreated Macrophages + Salmonella | 77.7 oup.comoup.com | Elevated | Decreased nih.gov |
| Macrophages + Salmonella + this compound | 91.1 oup.comoup.com | Decreased nih.gov | No significant change alone nih.gov |
| Macrophages + Salmonella + Ampicillin | - | Decreased (lesser extent) nih.gov | No significant change alone nih.gov |
| Macrophages + Salmonella + this compound + Amp | 82.8 (at lower doses) nih.gov | More pronounced decrease nih.gov | Significantly restored/enhanced nih.govasm.org |
Note: Data on intracellular killing for Ampicillin alone at 90 min was not explicitly available in the provided snippets. The 82.8% killing for the combination was noted at lower doses of the agents.
In vivo Murine Model Studies
In vivo studies using murine models are essential for evaluating the systemic effects of this compound, including its antimicrobial efficacy during actual infections and its immunomodulatory potential in the context of disease.
Evaluation of Antimicrobial Efficacy in Infection Models
Murine models of bacterial infection, particularly Salmonella infection, have been extensively used to assess the in vivo antimicrobial efficacy of this compound. Studies have demonstrated that this compound treatment results in a significant clearance of Salmonella from target organs such as the liver, spleen, and intestines in infected mice. nih.govoup.comoup.com For instance, treatment with 5 µg of this compound per mouse resulted in significant decreases in bacterial load in these organs 48 hours after treatment. oup.comoup.com Increasing the dose to 10 µg further enhanced the clearance. oup.com
This compound has also been investigated for its synergistic effects with conventional antibiotics in murine infection models. Combinations of this compound with antibiotics like ciprofloxacin, ceftriaxone, and ampicillin have shown synergistic in vivo potency against Salmonella Typhimurium, leading to a greater reduction in bacterial numbers in the liver, spleen, and intestine compared to the agents used alone. nih.govnih.gov The combination of this compound and ciprofloxacin was found to be particularly potent in terms of direct killing. nih.gov
Here is a data table illustrating the reduction in bacterial load in organs of mice infected with Salmonella Typhimurium after treatment with this compound and/or ampicillin:
| Treatment Group | Log Unit Decrease in CFU (Liver) | Log Unit Decrease in CFU (Spleen) | Log Unit Decrease in CFU (Small Intestine) |
| Untreated Control | 0 | 0 | 0 |
| Ampicillin (16 mg/kg) | 1.1 asm.org | - | 1.43 asm.org |
| Ampicillin (32 mg/kg) | 2.2 asm.org | - | 1.92 asm.org |
| Ampicillin (64 mg/kg) | 3.23 asm.org | - | 3.25 asm.org |
| This compound (5 µ g/mouse ) | 1.96 asm.org | 2.5 oup.comoup.com | 1.6 oup.comoup.com |
| This compound (5 µ g/mouse ) + Ampicillin (16 mg/kg) | - | - | 2.47 asm.org |
| This compound (5 µ g/mouse ) + Ampicillin (32 mg/kg) | - | - | 3.62 asm.org |
| This compound (5 µ g/mouse ) + Ampicillin (64 mg/kg) | - | - | 4.58 asm.org |
Murine models have also been used to investigate the efficacy of this compound against other pathogens, such as Staphylococcus aureus, particularly in the context of synergistic therapy with conventional antibiotics like co-trimoxazole. researchgate.net
Assessment of Immunomodulatory Potential in Disease Models
Beyond direct antimicrobial effects, in vivo murine models allow for the assessment of this compound's immunomodulatory potential in the context of various disease states. Studies have indicated that this compound can influence immune responses during infection. nih.govnih.gov
In murine models of Salmonella infection, combinations of this compound and antibiotics not only reduced bacterial load but also helped restore levels of inflammatory mediators and antioxidant enzymes towards normal, suggesting an immunomodulatory effect. nih.gov The combination of this compound and ciprofloxacin was noted for its immunomodulatory potential. nih.gov
Genetic and Transcriptomic Analysis
Gene Expression Profiling (e.g., RT-qPCR)
Gene expression profiling techniques, such as Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR), are widely used to quantify the mRNA levels of specific genes, including that encoding this compound. This method allows researchers to assess the transcriptional activity of the Defa2 gene (which encodes this compound) under different physiological or pathological conditions.
RT-qPCR involves several key steps. First, total RNA is isolated from relevant tissues or cells, such as intestinal ileal samples where this compound is predominantly expressed by Paneth cells. nih.govfrontiersin.orgoup.com This is followed by reverse transcription to synthesize complementary DNA (cDNA) from the isolated mRNA. nih.govoup.com Finally, quantitative PCR is performed using primers specific to the this compound gene (Defa2) and a reference gene (e.g., GAPDH) for normalization. nih.govfrontiersin.org The level of this compound mRNA is quantified by measuring the accumulation of PCR product in real-time, typically expressed as a ratio relative to the reference gene expression. nih.govfrontiersin.org The 2−ΔΔCq method is commonly used for calculating relative gene expression levels. nih.gov
Research utilizing RT-qPCR has provided valuable insights into the regulation of this compound expression. For instance, studies have shown that this compound mRNA levels are significantly higher in the ileum compared to the duodenum and jejunum in mice. frontiersin.orgoup.com Furthermore, the expression of the this compound gene increases markedly from prebirth to maturity in both the jejunum and ileum. oup.comoup.com Luminal bacteria have also been shown to affect the gene expression of this compound, with conventional mice exhibiting significantly higher expression levels compared to germ-free mice. oup.comoup.com
Detailed research findings using RT-qPCR have demonstrated changes in this compound mRNA levels in response to various stimuli. One study investigating heatstroke in mice found that this compound mRNA levels in ileal samples were significantly increased at higher core temperatures (40°C and 42°C) compared to control mice (37°C). nih.govresearchgate.net This suggests a potential role for this compound in the intestinal response to heat stress. The expression results were calculated as the ratio of Cry-2 over GAPDH. nih.gov
Below is an illustrative table summarizing typical RT-qPCR data presentation for this compound expression under different conditions, based on research findings:
| Condition | Tissue | This compound mRNA Level (Relative to GAPDH) | Statistical Significance |
| Control (37°C) | Ileum | Mean ± SD (e.g., 1.00 ± 0.00) | - |
| Heatstroke (40°C) | Ileum | Mean ± SD (e.g., 2.50 ± 0.35) | P<0.05 vs. 37°C |
| Heatstroke (42°C) | Ileum | Mean ± SD (e.g., 4.10 ± 0.60) | P<0.05 vs. 37°C, #P<0.05 vs. 40°C |
Note: Data presented in this table are illustrative and based on the patterns observed in cited research nih.govresearchgate.net. Actual values may vary depending on the specific experimental setup and study. Statistical significance is indicated by asterisks () or hash symbols (#) compared to control or other groups, respectively.*
cDNA Library Construction and Screening
cDNA libraries are collections of cloned cDNA molecules that represent the mRNA population of a specific cell type, tissue, or organism at a given time. wordpress.comminia.edu.eg Constructing and screening cDNA libraries have been valuable approaches in the study of this compound, particularly for identifying the mRNA sequence encoding the peptide and understanding its expression.
The construction of a cDNA library typically begins with the isolation of total mRNA from the source of interest, such as mouse intestinal crypt epithelium where this compound is produced. wordpress.comnih.gov Reverse transcriptase is then used to synthesize the first strand of cDNA using the mRNA as a template. wordpress.com The second strand of cDNA is subsequently synthesized, resulting in double-stranded cDNA molecules that lack introns and other non-coding regions present in genomic DNA. wordpress.com These cDNA molecules are then inserted into suitable vectors, such as plasmids or bacteriophages, to create a library of cloned cDNAs. wordpress.comminia.edu.eg
Screening a cDNA library involves identifying the clones that contain the specific cDNA sequence of interest, in this case, the cDNA encoding this compound. dspmuranchi.ac.in One common method for screening is hybridization, where a labeled probe (e.g., a radioactive or fluorescently labeled DNA or RNA sequence complementary to the this compound mRNA) is used to detect positive clones within the library. minia.edu.egdspmuranchi.ac.in Clones that hybridize with the probe contain the this compound cDNA sequence and can be isolated for further analysis, such as sequencing or expression studies. minia.edu.egdspmuranchi.ac.in
Early studies on this compound utilized cDNA library construction and screening to determine the primary structure and developmental appearance of Cryptdin mRNA. nih.gov By analyzing cDNA clones, researchers were able to deduce the amino acid sequence of the Cryptdin precursor and determine that Cryptdin mRNA is approximately 450-480 nucleotides long. nih.govresearchgate.net This work established that Cryptdin mRNA codes for a precursor protein similar to neutrophil defensin (B1577277) precursors. nih.govresearchgate.net
Vi. Research on Cryptdin 2 Modifications and Analogues
Chemical Modifications for Enhanced Attributes
Chemical modifications are employed to address some of the limitations of native peptides, such as susceptibility to proteolytic degradation and potential toxicity. PEGylation is a prominent example of such a modification applied to Cryptdin-2.
PEGylation for Serum Stability and Reduced Host Interaction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a peptide, has been investigated as a strategy to improve the pharmacokinetic properties of this compound. Studies have shown that PEG-conjugated variants of this compound exhibit enhanced serum stability compared to their unmodified forms. juliahealth.orgnih.govreddit.comnih.govwikipedia.orgresearchgate.netoup.com This increased stability is attributed to the steric shielding effect provided by the PEG moiety, which can restrict the interaction of the peptide with proteolytic enzymes present in serum. juliahealth.org
Furthermore, PEGylation of this compound has been found to result in reduced toxicity to host cells. juliahealth.orgnih.govnih.govwikipedia.org This reduced cytotoxicity is potentially due to steric interference by the covalently attached PEG chain, which may hinder the peptide's ability to permeate the extracellular matrix and interact with host cell membranes as effectively as the unconjugated peptide. juliahealth.org While PEGylation can enhance serum stability and reduce host interaction, it has also been observed that the antimicrobial activity of PEGylated this compound may be compromised to some extent, possibly due to a masking effect of the PEG. juliahealth.orgoup.com
Thiol-Specific PEGylation
Thiol-specific PEGylation is a method utilized for conjugating PEG to peptides via cysteine residues. This approach allows for controlled and site-specific attachment of PEG chains when free thiol groups are available in the peptide sequence. Thiol-specific PEGylation has been successfully employed in the preparation of PEG-conjugated variants of this compound. juliahealth.orgnih.govreddit.comnih.govwikipedia.orgresearchgate.netoup.comuniprot.org This method leverages the sulfhydryl group of cysteine residues for conjugation, enabling targeted modification of the peptide.
Rational Design of this compound Variants
Rational design approaches, including site-directed mutagenesis and the creation of linearized analogues, are used to systematically alter the this compound sequence and structure to understand the relationship between structure and activity and to develop variants with improved properties.
Site-Directed Mutagenesis and Functional Assessment
Site-directed mutagenesis is a powerful technique used to introduce specific changes into the amino acid sequence of a peptide to investigate the functional role of individual residues or structural motifs. This method has been applied to cryptdins, including Cryptdin-4 (Crp4), to understand how specific amino acid substitutions impact their properties.
Studies involving site-directed mutagenesis in Crp4, such as replacing cysteine residues with alanine (B10760859) to disrupt disulfide bonds, have provided insights into the importance of specific structural features. For instance, while disrupting the disulfide array in Crp4 did not necessarily lead to a loss of bactericidal activity, it rendered the variants susceptible to degradation by matrix metalloproteinase-7 (MMP-7), whereas native Crp4 was resistant. This highlights that the disulfide arrangement is crucial for protecting Crp4 from proteolytic degradation by this activating proteinase. Research on other cryptdin (B1167165) isoforms, like Crp14, also indicates that the effects of mutations are highly dependent on the specific cryptdin sequence, the position of the residue being mutated, and the target bacterial strain. Furthermore, modifications like the elimination of hydrophobicity through site-directed mutagenesis in Crp4 have been shown to attenuate its bactericidal activity.
Linearized Analogues and Structure-Activity Relationship Studies
Linearized analogues of cryptdins are created by disrupting their native disulfide-bridged structure, typically by replacing cysteine residues with other amino acids like alanine. These analogues are valuable tools for conducting Structure-Activity Relationship (SAR) studies to determine how the three-dimensional structure and specific amino acid residues contribute to the peptide's biological activity.
Vii. Synergistic Research Applications of Cryptdin 2
Combination with Conventional Antibiotics
The increasing prevalence of multidrug-resistant bacterial strains necessitates the exploration of alternative therapeutic strategies. Combining antimicrobial peptides (AMPs) like Cryptdin-2 with conventional antibiotics has emerged as a promising approach to enhance antimicrobial efficacy and potentially mitigate the development of resistance. Studies have investigated the synergistic effects of this compound in combination with various antibiotics against problematic pathogens such as Salmonella enterica serovar Typhimurium and Staphylococcus aureus. nih.govresearchgate.netnih.govresearchgate.net
Augmented Antimicrobial Potency against Resistant Strains
Research has demonstrated that this compound can significantly augment the antimicrobial potency of conventional antibiotics, particularly against multidrug-resistant (MDR) strains. For instance, studies have shown synergistic effects between this compound and ampicillin (B1664943) against MDR S. typhimurium. nih.govmdpi.com Combinations of this compound with antibiotics such as ciprofloxacin (B1669076), ceftriaxone (B1232239), and cefotaxime (B1668864) have also exhibited synergistic activity against Salmonella. nih.gov This synergistic action allows for a greater antibacterial effect at concentrations much lower than the individual minimum bactericidal concentrations (MBCs) of the agents. nih.gov
Data from in vitro studies evaluating the fractional bactericidal concentration (FBC) index have indicated synergy between this compound and several antibiotics against Salmonella. nih.govnih.gov A study using S. typhimurium showed that combinations of this compound with ciprofloxacin, ceftriaxone, and cefotaxime resulted in FBC indices ≤ 0.5, indicative of synergy. nih.gov The combination of this compound and ampicillin also showed in vitro synergy based on the FBC index and time-kill assays against Salmonella. nih.gov
Time-kill assays further support the augmented potency of these combinations. For example, the combination of this compound and ampicillin resulted in a significantly larger decrease in bacterial load compared to either agent alone in in vitro time-kill experiments. nih.gov Similarly, combinations of this compound with ciprofloxacin, ceftriaxone, and cefotaxime demonstrated more rapid killing of S. typhimurium compared to the individual antibiotics. nih.gov
In vivo studies using murine models of salmonellosis have also confirmed the synergistic effects, showing greater clearance of bacteria from target organs when this compound was administered in combination with ampicillin, ciprofloxacin, or ceftriaxone compared to the antibiotics alone. nih.govnih.gov Notably, these combinations allowed for a reduction in the therapeutic dosage of both this compound and the conventional antibiotic while maintaining or increasing therapeutic efficacy. nih.govnih.gov
| Combination | Organ | Log Unit Decrease (Combination) | Log Unit Decrease (Antibiotic Alone) | Reference |
| This compound + Ampicillin | Liver | Greater | Lower | nih.gov |
| Spleen | Greater | Lower | nih.gov | |
| Intestine | Greater | Lower | nih.gov | |
| This compound + Ciprofloxacin | Liver | Greater | Lower | nih.gov |
| Spleen | Greater | Lower | nih.gov | |
| Intestine | Greater | Lower | nih.gov | |
| This compound + Ceftriaxone | Liver | Greater | Lower | nih.gov |
| Spleen | Greater | Lower | nih.gov | |
| Intestine | Greater | Lower | nih.gov |
Mechanisms of Synergism (e.g., Enhanced Antibiotic Entry)
Several mechanisms are proposed to contribute to the synergistic effects observed between this compound and conventional antibiotics. A key mechanism involves the ability of this compound to increase the permeability of the bacterial cell membrane. nih.govresearchgate.net As an antimicrobial peptide with membrane-acting properties, this compound can induce pore formation and increase membrane permeabilization. mdpi.com This increased permeability facilitates the enhanced diffusion and entry of conventional antibiotics into the bacterial intracellular targets, thereby augmenting their activity. nih.govresearchgate.net
This mechanism is particularly relevant for antibiotics that target intracellular processes, such as ciprofloxacin which interferes with DNA gyrase and inhibits DNA synthesis. nih.gov By disrupting the membrane barrier, this compound allows more of the antibiotic to reach its site of action within the bacterial cell, leading to enhanced killing. nih.govresearchgate.net
Beyond enhanced entry, the synergistic action might also involve the ability of AMPs to complement bacterial killing by targeting multiple pathways and reducing the emergence of bacterial resistance, as synergistic combinations often involve multiple targets in independent bacterial cell pathways. frontiersin.org
Effects on Host Immune Responses in Combination Therapies
Furthermore, combinations involving this compound have been shown to influence levels of reactive oxygen species (ROS) and antioxidant enzymes, counteracting oxidative stress induced during infection. nih.gov For instance, combinations of this compound with ciprofloxacin and ceftriaxone were observed to decrease lipid peroxidation and restore levels of superoxide (B77818) dismutase (SOD) and catalase activity in infected mice, suggesting an ability to scavenge free radicals and upregulate antioxidant activity. nih.gov this compound may also play a role in modulating inflammatory responses, potentially by influencing the production of molecules like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov Lower levels of nitrite (B80452) observed in macrophages treated with this compound have been attributed to its potential anti-inflammatory activity. nih.govnih.gov
Potential for Novel Therapeutic Strategies
The synergistic potential of this compound with conventional antibiotics, coupled with its inherent antimicrobial and immunomodulatory activities, positions it as a promising candidate for the development of novel therapeutic strategies to combat infectious diseases, particularly those caused by resistant pathogens. nih.govnih.govfrontiersin.org
The ability of this compound to restore or augment the activity of conventional antibiotics suggests its potential use as an adjunct therapy. nih.govresearchgate.netresearchgate.net By combining this compound with existing antibiotics, it may be possible to overcome mechanisms of resistance and reduce the effective concentration of the antibiotic required, potentially minimizing associated side effects. nih.govresearchgate.netnih.gov
Furthermore, the multifaceted mechanisms of action of this compound, including membrane disruption and immunomodulation, make it less prone to induce resistance compared to antibiotics with single targets. researchgate.netmdpi.com This characteristic, combined with its synergistic potential, supports its exploration in developing new combination therapies that are more effective and durable against evolving bacterial threats. mdpi.comfrontiersin.org
Research into modifying this compound, such as through PEGylation, to enhance its stability and reduce toxicity while maintaining synergistic activity with antibiotics like gentamicin (B1671437), further highlights its potential for therapeutic development. researchgate.net These approaches aim to optimize the pharmacological properties of this compound for clinical application. researchgate.net
The ongoing research into the synergistic interactions and immunomodulatory roles of this compound underscores its significance as a potential component in future strategies to address the challenge of antimicrobial resistance and improve outcomes in bacterial infections. nih.govnih.govfrontiersin.org
Viii. Comparative Analysis with Other Cryptdin Isoforms and Alpha Defensins
Differential Biological Activities Among Cryptdin (B1167165) Isoforms (Crp1-6, Crp1-17)
The various cryptdin isoforms exhibit distinct biological activities, particularly in their antimicrobial potency and their ability to form channels and influence secretory processes. These differences are crucial for the diverse roles cryptdins play in the intestinal environment.
Variations in Antimicrobial Potency
Cryptdin isoforms display varying degrees of antimicrobial activity against different pathogens. While all six major isoforms (Crp1-6) possess antimicrobial activity against bacteria like Escherichia coli and Salmonella typhimurium, their potency can differ. oup.com Studies have indicated that Cryptdin-2 possesses strong antimicrobial activity against E. coli. oup.com Cryptdin-4 has often been cited as having the most potent bactericidal activity among Crp1-6 against both E. coli and Staphylococcus aureus in vitro. asm.orgfrontiersin.org However, this compound has been found to be more effective against S. aureus than certain Gram-negative pathogens, suggesting variations in activity depending on the bacterial strain. nwpii.com These differences in potency against various bacterial strains are likely due to variations in the interactions between the peptides and the microbial membrane components of Gram-positive and Gram-negative bacteria. nwpii.com
Research on the 17 cryptdin isoforms (Crp1-17) has further demonstrated that sequence variations significantly impact bactericidal activity. researchgate.netasm.orgnih.gov The killing mechanism can also vary depending on the bacterial target; for instance, the killing of E. coli by cryptdins appears to be generally independent of their tertiary and quaternary structures, unlike the killing of S. aureus. researchgate.netasm.orgnih.gov
Differences in Channel-Forming and Secretory Activities
Beyond their direct antimicrobial effects, some cryptdin isoforms have been shown to influence host epithelial cell function, particularly through channel formation and the induction of chloride secretion. Notably, this compound and Cryptdin-3 have been demonstrated to activate chloride channels when applied to monolayers of human T84 intestinal epithelial cells. physiology.orgpnas.orgnih.gov This channel-forming and secretory effect is reversible, dose-dependent, and isoform-specific. physiology.orgpnas.orgnih.gov In contrast, Cryptdin-1 and Cryptdins-4 through -6 did not exhibit this channel-forming activity under identical experimental conditions. physiology.orgpnas.orgnih.gov This suggests that this compound and Cryptdin-3 can selectively permeabilize the apical membrane of epithelial cells, acting as novel intestinal secretagogues and potentially playing a role in paracrine signaling within the crypt microenvironment. pnas.orgnih.gov The formation of anion conductive pores by these cryptdins may contribute to salt and water secretion from intestinal epithelia, which is essential for flushing pathogens from the lumen. pnas.orgresearchgate.net
This compound and Cryptdin-3 also show potent killing activities against Giardia lamblia trophozoites, whereas Crp1 and Crp6 have less effect. frontiersin.orgresearchgate.net
Comparative Gene Expression and Regulation among Isoforms
The expression levels and regulatory mechanisms of cryptdin genes vary among the different isoforms and along the length of the small intestine. Studies on Cryptdins 1-6 have revealed distinct patterns of postnatal developmental changes in gene expression. oup.comoup.com For instance, the gene expression of Cryptdins-2 and -5 increases rapidly from prebirth to maturity, with this compound gene expression in the jejunum and ileum increasing significantly. oup.comoup.com In contrast, the expression of Cryptdins-1, -3, and -6 increases more gradually. oup.comoup.com
The presence of luminal bacteria significantly affects the gene expression of all cryptdin isoforms. oup.comoup.com this compound, in particular, is expressed at remarkably higher levels in conventional mice (with normal gut microbiota) compared to germ-free mice at all ages evaluated, with mostly significant differences. oup.comoup.com This highlights the influence of the microbiome on this compound expression.
There are also topographical differences in cryptdin gene expression along the small intestine. Cryptdin-4 mRNA, for example, is differentially expressed, being less present in the proximal small bowel and increasing to maximal levels in the ileum. asm.orgphysiology.orgnih.gov While Cryptdin-1 and -5 mRNAs show more equivalent levels across the duodenum, jejunum, and ileum, the expression levels of this compound, -4, and -5 between the jejunum and ileum appear to be influenced by the presence of luminal bacteria. oup.comphysiology.orgnih.gov In single crypt analysis, the gene expression levels of each Crp isoform in the ileum were significantly higher compared to the jejunum and duodenum, with Crp3 being the most abundant and Crp2 the least abundant among Crp1-6 in single crypts across the duodenum to ileum. frontiersin.orgfrontiersin.org
The genetic structure of cryptdin genes also shows variations. While cryptdin genes generally consist of two exons, the cryptdin-4 gene contains a unique tandemly repeated element upstream of the transcriptional initiation site that is not found in other known mouse alpha-defensin genes, potentially playing a role in its positional specificity of expression. asm.orgnih.govnih.gov The identity of cryptdin genes can also vary among different mouse strains. annualreviews.org
Structural Distinctions and Functional Implications across the Family
Cryptdins, as alpha-defensins, share a common structural fold characterized by a disulfide-stabilized, three-stranded beta-sheet core. researchgate.net However, variations in amino acid sequences among the different isoforms lead to structural distinctions that have functional implications. The 17 cryptdin isoforms identified from a single jejunal crypt can be grouped into subclasses based on sequence variability, including the Crp1-like subclass (comprising Crp1 to Crp3 and Crp6 to Crp17), Crp4, and Crp5. asm.orgnih.gov
Sequence variations impact the bactericidal activity of cryptdins by influencing their ability to self-associate in solution. researchgate.netasm.orgnih.gov The structure-activity relationships are complex and can be dependent on the specific cryptdin sequence, the position of residue variations, and the target bacterial strain. researchgate.netasm.orgnih.gov
While the nuclear magnetic resonance (NMR) solution structure of Crp4 was historically the only cryptdin structure determined, the crystal structure of Crp14 (from the Crp1-like subclass) has also been solved, revealing a noncanonical dimer stabilized by asymmetrical interactions. asm.orgnih.gov These structural insights are crucial for understanding how cryptdins function at the molecular level. researchgate.netasm.orgnih.gov The basic regions of defensins are important for their interaction with negatively charged bacterial membranes. researchgate.net
The ability of this compound and Cryptdin-3, but not other tested isoforms, to form chloride channels in epithelial membranes highlights a specific functional consequence of their structural properties. physiology.orgpnas.orgnih.gov These differences in channel-forming activity are attributed to specific residues within the cryptdin molecule that confer this bioactivity. pnas.org Potential intermolecular associations between different cryptdin isoforms, or between cryptdins and other secreted Paneth cell products, may also augment their activity in the intestinal crypt. pnas.org
Ix. Future Directions and Emerging Research Avenues for Cryptdin 2 Studies
Advanced Molecular Modeling and Design of Improved Variants
Exploration of Novel Mechanisms of Action
While Cryptdin-2 is known to exert antimicrobial effects through membrane disruption, future research will likely delve into exploring novel or less understood mechanisms of action. Studies have indicated that this compound can induce morphological changes in Entamoeba histolytica, consistent with a membrane-dependent mechanism, but also interferes with DNA, RNA, and protein synthesis in the parasite nih.govplos.org. This suggests a multi-pronged attack that warrants further investigation. Understanding these diverse mechanisms, including potential interactions with intracellular targets or modulation of host immune responses beyond direct microbial killing, could reveal new therapeutic possibilities and strategies for combating drug resistance. Exploring how this compound interacts with different components of microbial cells—including the membrane, cell wall, DNA, protein synthesis system, cytokines, enzymes, and reactive oxygen species—is a key area for future research mdpi.com.
Development of in vivo Delivery Systems for Targeted Research Applications
A critical area for the future of this compound research involves the development of effective in vivo delivery systems. Delivering peptides, particularly to specific sites like the intestinal wall, presents challenges due to degradation by enzymes and the need to cross biological barriers. Research has already demonstrated the potential of using nanocarrier systems, such as those based on chitosan (B1678972) nanoparticles, to encapsulate this compound. These systems have shown promise in protecting the peptide from the harsh gastrointestinal environment and facilitating its delivery to the intestinal wall in a biologically active form in animal studies mdpi.commdpi.com. A developed nanocarrier system provided optimal stability and successful delivery of this compound across the gut wall, enhancing survival rates in a mouse model of Salmonella infection compared to the free peptide mdpi.com. Future work will focus on refining these delivery systems, exploring new materials and strategies for targeted release, improving bioavailability, and reducing potential off-target effects, paving the way for therapeutic applications.
Integration with Omics Technologies for Comprehensive Functional Analysis
Integrating this compound studies with various omics technologies (genomics, transcriptomics, proteomics, metabolomics) offers a powerful avenue for comprehensive functional analysis. These technologies can provide a holistic view of how this compound expression is regulated, how it impacts the host transcriptome and proteome, and how it influences the metabolic landscape of the intestinal environment and its microbial inhabitants. Such integrated approaches can help identify genetic factors influencing this compound production, understand the signaling pathways it modulates, and uncover the full spectrum of its biological activities and interactions. Omics technologies have provided crucial insights into bacterial physiology, virulence, stress, and the mechanisms of action of antimicrobial compounds, and their application to this compound research will provide deeper and more robust data core.ac.uk. Integrating these approaches can reveal new therapeutic targets and strategies to overcome drug resistance core.ac.uk.
Q & A
Basic: What methodologies are used to identify and quantify Cryptdin-2 in biological samples?
This compound is identified using 2D gel electrophoresis combined with matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry (MALDI-TOF MS) . Protein spots from 2D gels are excised, digested enzymatically, and analyzed via MALDI-TOF MS for peptide mass fingerprinting. Database searches (e.g., Mascot) confirm identity based on sequence homology . Quantification often involves ImageMaster 2D Elite software for spot intensity analysis .
Basic: What standardized assays determine this compound's antimicrobial activity?
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) , measuring the lowest peptide concentration inhibiting visible microbial growth after 18–24 hours . For example, this compound exhibits MIC values of 15–20 μg/mL against Staphylococcus aureus and MRSA . Fractional inhibitory concentration (FIC) indices assess synergy with antibiotics using checkerboard assays; an FIC ≤0.5 indicates synergy .
Advanced: How does this compound’s membrane permeabilization mechanism differ between bacterial and protozoan pathogens?
In S. aureus, this compound disrupts membrane integrity via pore formation , observed via scanning electron microscopy (SEM) as cytoplasmic leakage and membrane wrinkling . For Entamoeba histolytica, N-phenyl napthylamine (NPN) uptake assays reveal concentration-dependent membrane permeabilization. Sub-inhibitory this compound concentrations (0.5–2× MIC) increase fluorescence by 2–4×, confirming plasma membrane disruption . Protozoan membranes may require higher peptide-to-lipid ratios due to sterol content differences .
Advanced: What experimental designs validate this compound’s synergy with conventional antibiotics?
Checkerboard microtitre tests calculate FIC indices for combinations (e.g., this compound with cotrimoxazole (COT)). A synergistic FIC of 0.3125 (3.75 μg/mL this compound + 1 μg/mL COT) reduces MRSA viability by >90% . In vivo murine models of systemic infection validate synergy: combined therapy reduces bacterial loads in organs (e.g., spleen, liver) by 3–4 log units compared to monotherapy .
Advanced: How do in vitro MIC values correlate with in vivo this compound efficacy?
In vitro MICs (15–20 μg/mL) often exceed in vivo effective doses due to immune modulation . For example, 5 mg/kg this compound in mice reduces S. aureus counts by 50%, likely via enhanced phagocyte activity and antioxidant restoration (e.g., increased SOD levels) . Pharmacokinetic studies suggest peptide stability and tissue penetration influence this discrepancy .
Advanced: What methodologies assess this compound’s inhibition of microbial macromolecular synthesis?
Pulse-labeling assays with radiolabeled precursors ([³H]-thymidine, [³H]-uridine, [¹⁴C]-leucine) quantify DNA, RNA, and protein synthesis inhibition. This compound at 2× MIC reduces DNA synthesis in E. histolytica by 70% within 60 minutes, correlating with membrane permeabilization . Trichloroacetic acid precipitation and scintillation counting measure incorporated radioactivity .
Basic: What protocols prepare this compound-treated samples for SEM analysis?
Treated microbes are fixed in 2% glutaraldehyde (1 hour) , post-fixed with 2% osmium tetroxide (30 minutes) , and dehydrated in graded ethanol. Critical-point drying in CO₂ preserves ultrastructure. Samples are sputter-coated with gold-palladium (200 Å) and imaged at 5–10 kV .
Advanced: How are statistical analyses applied to this compound’s combinatorial effects?
Data are analyzed via one-way ANOVA with Tukey’s post hoc test (e.g., comparing bacterial counts across treatment groups). For synergy, Student’s t-test evaluates differences in optical density or colony-forming units (CFUs) between monotherapy and combination groups. p <0.05 defines significance .
Advanced: What factors contribute to variability in this compound MIC values across strains?
Variability arises from membrane composition (e.g., S. aureus vs. Salmonella lipid profiles) and efflux pump activity . For MRSA, identical MICs (15 μg/mL) to methicillin-sensitive S. aureus suggest this compound bypasses β-lactam resistance mechanisms . Modifications like PEGylation increase MICs (e.g., 40 μg/mL) due to reduced membrane interaction .
Advanced: How do researchers control for oxidative stress artifacts in this compound studies?
In vivo studies measure MDA (lipid peroxidation) , nitrate (NO metabolites) , and SOD/CAT levels to distinguish direct antimicrobial effects from host-mediated oxidative responses. This compound/COT combinations reduce MDA by 40% and NO by 30% in mice, confirming peptide-driven antioxidant restoration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
